molecular formula C20H24N2O3 B5765278 2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide

2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide

Cat. No. B5765278
M. Wt: 340.4 g/mol
InChI Key: YNNCVSUWCSEFAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide involves complex reactions utilizing primary compounds and a series of chemical processes to achieve the desired product. Studies such as those by Yang Man-li (2008) and others have demonstrated the synthesis of novel acetamide compounds through reactions involving elemental analysis, IR, and NMR techniques to identify the structures of these novel compounds (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of compounds like 2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide is often analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These analyses reveal the detailed arrangement of atoms within the compound, contributing to our understanding of its chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical reactions and properties of acetamide derivatives involve interactions with various reagents and conditions that modify the compound's structure and function. Studies focusing on similar compounds have shown how different conditions, such as temperature and reagents, influence the yield and characteristics of the synthesized products. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide and its derivatives involves careful control of reaction conditions to achieve high yields and desired properties (He Xiang-qi, 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs work by binding to a specific protein or other target in the body, altering its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Without specific data, it’s hard to make any definitive statements .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, properties, and potential uses. This could include laboratory experiments, computational modeling, and possibly even clinical trials if the compound shows promise as a drug .

properties

IUPAC Name

2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-16-4-2-3-5-19(16)25-15-20(23)21-18-8-6-17(7-9-18)14-22-10-12-24-13-11-22/h2-9H,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNCVSUWCSEFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

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